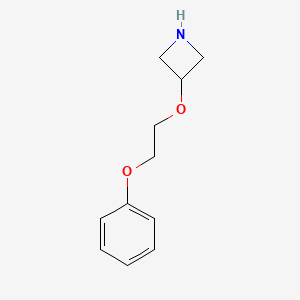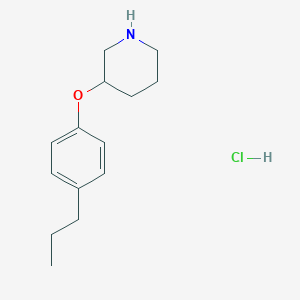![molecular formula C14H15N3 B1392494 4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1242926-71-1](/img/structure/B1392494.png)
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Pyrrolopyrazine derivatives, including 4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine , have been shown to exhibit significant antimicrobial properties . These compounds can be synthesized through various methods, such as cyclization and ring annulation, and have been tested against a range of bacterial and fungal strains. Their mechanism of action often involves the disruption of microbial cell walls or interference with essential enzymes .
Anti-inflammatory Properties
These derivatives also display anti-inflammatory effects , which are highly beneficial in the treatment of chronic inflammatory diseases. The pyrrolopyrazine scaffold’s ability to modulate immune responses makes it a potential candidate for developing new anti-inflammatory drugs .
Antiviral Uses
The antiviral potential of pyrrolopyrazine derivatives is another area of interest. They have been found to inhibit the replication of various viruses, making them promising agents for antiviral drug development. The 4-Benzyl substituent in particular may enhance this activity by increasing the compound’s ability to bind to viral proteins .
Antifungal Applications
Fungal infections pose a significant challenge due to the limited number of effective antifungal agents. Pyrrolopyrazine derivatives, including 4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine , have shown promising results in inhibiting fungal growth, which could lead to the development of new antifungal medications .
Antioxidant Effects
Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this damage. Pyrrolopyrazine derivatives have demonstrated antioxidant capabilities , suggesting their use in preventing or treating conditions caused by oxidative stress .
Antitumor and Kinase Inhibitory Activity
One of the most exciting applications of pyrrolopyrazine derivatives is in cancer research. These compounds have been found to exhibit antitumor properties and act as kinase inhibitors, which are essential in regulating cell growth and proliferation. The 4-Benzyl group may contribute to the specificity and potency of these compounds against various cancer cell lines .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit excellent anti-tumor activity against various cancer cell lines and possess superior c-met kinase inhibition ability .
Mode of Action
Compounds with similar structures have been found to inhibit c-met kinase at the nanomolar level .
Result of Action
Similar compounds have shown excellent anti-tumor activity against various cancer cell lines .
Propiedades
IUPAC Name |
4-benzyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-5-12(6-3-1)11-17-10-9-15-13-7-4-8-16-14(13)17/h1-8,15H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELIHSDDDNXLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(N1)C=CC=N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1392411.png)
![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)
![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)


![Methyl 6-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1392423.png)
![2-[(3-Hydroxypropyl)amino]nicotinic acid](/img/structure/B1392424.png)






![3-[(4-Isopropylbenzyl)oxy]azetidine](/img/structure/B1392434.png)